molecular formula C17H18FN3O2 B2741249 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034581-45-6

2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2741249
CAS No.: 2034581-45-6
M. Wt: 315.348
InChI Key: QPBMSEDUBQRYIT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a pyrrolidine ring, and a methylpyridazinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Coupling with Methylpyridazinyl Group: The final step involves coupling the pyrrolidine intermediate with a 6-methylpyridazin-3-yl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Alcohols, reduced ketones.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

    Biological Studies: The compound may be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidine and methylpyridazinyl groups contribute to the overall molecular conformation and activity. The exact pathways and targets would depend on the specific biological context and the nature of the studies conducted.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-1-(pyrrolidin-1-yl)ethanone: Lacks the methylpyridazinyl group, potentially altering its biological activity.

    2-(2-Chlorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone: Substitution of fluorine with chlorine may affect its reactivity and binding properties.

    1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: Absence of the fluorine atom, which could influence its pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a key differentiator, potentially enhancing its stability and binding interactions compared to similar compounds. The combination of the fluorophenyl, pyrrolidine, and methylpyridazinyl groups creates a unique molecular profile that may offer distinct advantages in terms of biological activity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-12-6-7-16(20-19-12)23-14-8-9-21(11-14)17(22)10-13-4-2-3-5-15(13)18/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMSEDUBQRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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